Differential Antiproliferative Potency and Selectivity Versus Cisplatin and 6-Prenylnaringenin in Breast Cancer Cells
In direct comparative assays against breast cancer cell lines, (2S)-Isoxanthohumol demonstrated a superior antiproliferative profile compared to the benchmark chemotherapeutic agent cisplatin, and a distinct selectivity pattern compared to the related prenylflavonoid 6-prenylnaringenin [1]. Specifically, (2S)-Isoxanthohumol was more potent than cisplatin against both the MDA-MB-231 and T-47D cell lines [1]. In contrast, 6-prenylnaringenin showed greater potency than cisplatin only against the T-47D cell line [1]. This indicates a broader spectrum of activity for (2S)-Isoxanthohumol within this subset of breast cancer models.
| Evidence Dimension | Relative Antiproliferative Potency (vs. Cisplatin) |
|---|---|
| Target Compound Data | More potent than cisplatin |
| Comparator Or Baseline | Cisplatin (Reference Standard) and 6-prenylnaringenin (Related Prenylflavonoid) |
| Quantified Difference | (2S)-Isoxanthohumol: More potent than cisplatin in MDA-MB-231 and T-47D. 6-Prenylnaringenin: More potent than cisplatin in T-47D only. |
| Conditions | In vitro cytotoxicity assays against MDA-MB-231 and T-47D human breast cancer cell lines [1]. |
Why This Matters
This differential selectivity profile against cisplatin and the related analog 6-prenylnaringenin provides a clear rationale for selecting (2S)-Isoxanthohumol in breast cancer studies, particularly when a broader spectrum of activity across specific cell subtypes is desired.
- [1] Venturelli S, Niessner H, Sinnberg T, Berger A, Burkard M, Urmann C, Donaubauer K, Böcker A, Leischner C, Riepl H, Frank J, Lauer UM, Garbe C, Busch C. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids. Molecules. 2018 Nov 9;23(11):2713. View Source
